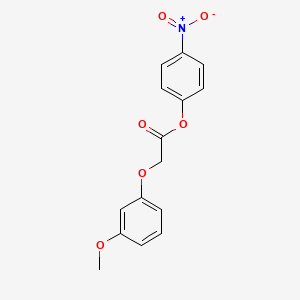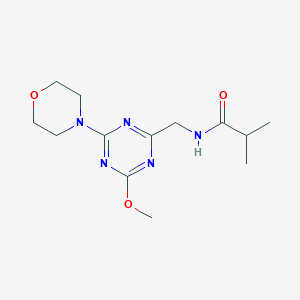
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazine derivatives, such as the one you mentioned, are a class of chemical compounds that have been investigated for their biologically active properties . They exhibit a range of activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .
Synthesis Analysis
The synthesis of triazine derivatives often involves the replacement of chloride ions in cyanuric chloride . These compounds can be prepared by conventional methods or by using microwave irradiation, which can yield the desired products in less time and with higher purity .Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by a 1,3,5-triazine core, which can be substituted with various groups to yield different compounds . The nature of these substituents can greatly influence the properties and activities of the compounds .Chemical Reactions Analysis
Triazine derivatives can undergo a variety of chemical reactions, depending on their substituents. For example, esterification of the carboxylic acid moiety can afford methyl ester analogues .Physical And Chemical Properties Analysis
The physical and chemical properties of triazine derivatives can vary widely depending on their structure. For example, some triazine derivatives are white to light yellow crystalline solids that are slightly soluble in water and soluble in organic solvents such as methanol, ethanol, and dichloromethane .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
The compound has been involved in the synthesis of novel derivatives with potential antimicrobial activities. For example, derivatives of 1,2,4-triazole and their antimicrobial efficacy have been explored, where the morpholine component plays a crucial role in the activity against various microorganisms. This indicates the compound's potential as a scaffold for developing new antimicrobials (Bektaş et al., 2010).
Environmental Applications
In environmental science, derivatives of this compound have been used as adsorbents for removing pesticides from wastewater. This application underscores its utility in environmental remediation and the purification of water from hazardous substances (Boudesocque et al., 2008).
Cancer Research
In the field of cancer research, morpholine and its derivatives have been investigated for their cytotoxic properties against various cancer cell lines. The compound's structural elements have been incorporated into molecules showing high levels of cytotoxicity, highlighting its potential in developing new cancer therapies (Jin et al., 2018).
Drug Development
The compound has also found applications in drug development, particularly as a precursor for prodrugs aimed at enhancing drug delivery and efficacy. Its incorporation into prodrug designs demonstrates its versatility and potential in improving pharmacological profiles (Rautio et al., 2000).
Wirkmechanismus
Target of Action
Similar triazine compounds have been reported to exhibit antimicrobial, antiviral, and anticancer activities .
Mode of Action
It’s known that triazine compounds often interact with their targets by binding to specific enzymes or receptors, thereby inhibiting their function and leading to the desired therapeutic effects .
Biochemical Pathways
Based on the known activities of similar triazine compounds, it can be inferred that this compound may affect pathways related to cell growth and proliferation, potentially leading to its reported anticancer effects .
Result of Action
Similar triazine compounds have been reported to exhibit antimicrobial, antiviral, and anticancer activities, suggesting that this compound may have similar effects .
Zukünftige Richtungen
Research into triazine derivatives is ongoing, with a focus on optimizing their synthesis and exploring their potential applications. For example, future studies could focus on improving the solubility and yield of specific triazine derivatives. Additionally, given their diverse biological activities, triazine derivatives are promising candidates for the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-9(2)11(19)14-8-10-15-12(17-13(16-10)20-3)18-4-6-21-7-5-18/h9H,4-8H2,1-3H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPMPMFCEQBGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC(=NC(=N1)OC)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetonitrile](/img/structure/B2777040.png)
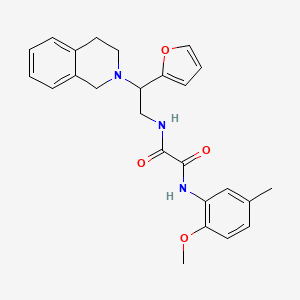
![Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2777042.png)
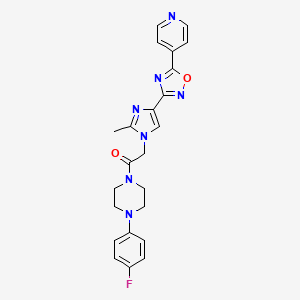
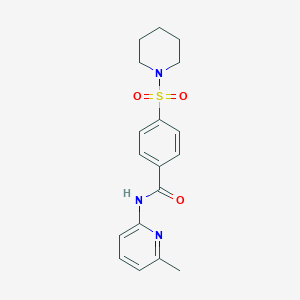

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2777046.png)
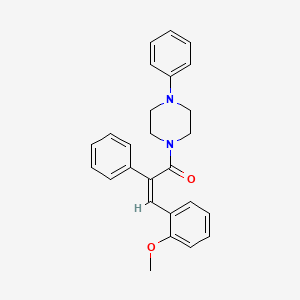
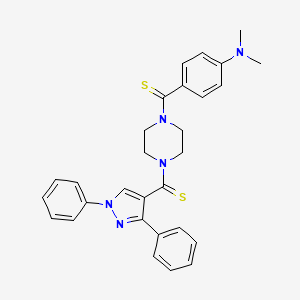
![N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2777052.png)
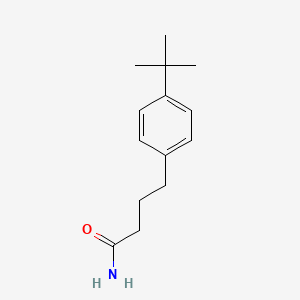
![3-(Phenylsulfonyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2777056.png)
![4-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2777058.png)
